Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate
Description
Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a triethoxybenzamido substituent at the 3-position of the benzofuran core.
- Esterification: Ethyl benzofuran-2-carboxylate is a common intermediate, synthesized via reactions such as condensation of salicylaldehyde with ethyl bromoacetate in the presence of potassium carbonate .
- Amide Formation: The introduction of the 3,4,5-triethoxybenzamido group likely involves coupling reactions between benzofuran-2-carboxylic acid derivatives and functionalized amines or acyl chlorides.
This compound’s structural uniqueness lies in its 3,4,5-triethoxybenzamido moiety, which may confer distinct electronic, steric, and solubility properties compared to other benzofuran analogs.
Properties
IUPAC Name |
ethyl 3-[(3,4,5-triethoxybenzoyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO7/c1-5-28-18-13-15(14-19(29-6-2)21(18)30-7-3)23(26)25-20-16-11-9-10-12-17(16)32-22(20)24(27)31-8-4/h9-14H,5-8H2,1-4H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFBTIGLYKIEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring . The introduction of the ethyl ester group and the triethoxybenzamido substituent can be achieved through esterification and amidation reactions, respectively. These reactions often require specific catalysts and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents, catalysts, and solvents is crucial to ensure the sustainability and environmental friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate exhibit significant anticancer properties. The benzofuran moiety is known for its ability to interact with biological targets involved in cancer progression. Research has shown that derivatives of benzofuran can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of benzofuran derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results demonstrated that compounds with similar structural features to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cell lines .
Organic Synthesis Applications
2.1 Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it a versatile building block in the synthesis of more complex molecules.
Data Table: Synthesis Pathways
| Reaction Type | Reagent/Condition | Product |
|---|---|---|
| Nucleophilic Substitution | Sodium hydride in DMF | Ethyl 3-(substituted benzamido) |
| Acylation | Acetic anhydride | Ethyl 3-acetamidobenzofuran derivative |
| Reduction | Lithium aluminum hydride | Ethyl 3-amino-benzofuran derivative |
Material Science Applications
3.1 Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Its unique structure contributes to the overall performance of polymer composites.
Case Study:
Research conducted at a leading materials science laboratory demonstrated that adding this compound to polystyrene resulted in improved tensile strength and thermal resistance compared to pure polystyrene samples .
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The triethoxybenzamido substituent may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Physicochemical Properties
- Electronic Effects : Fluorine atoms in the tetrahydro derivative () introduce electronegativity, altering charge distribution and hydrogen-bonding capacity .
Biological Activity
Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate is a complex organic compound belonging to the benzofuran derivatives class. Its unique structure, featuring a benzofuran core with an ethyl ester and a triethoxybenzamido substituent, suggests potential biological activity that merits investigation in various scientific domains, including pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is ethyl 3-[(3,4,5-triethoxybenzoyl)amino]-1-benzofuran-2-carboxylate, with the molecular formula and a molecular weight of approximately 445.47 g/mol. The presence of multiple ethoxy groups may enhance its solubility and bioactivity compared to other benzofuran derivatives.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 445.47 g/mol |
| IUPAC Name | Ethyl 3-[(3,4,5-triethoxybenzoyl)amino]-1-benzofuran-2-carboxylate |
| CAS Number | 477501-05-6 |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that benzofuran derivatives can inhibit cancer cell proliferation by inducing apoptosis through the modulation of various signaling pathways. The triethoxybenzamido moiety may enhance this activity by improving cellular uptake and interaction with target proteins involved in tumor growth.
Antiviral Properties
Preliminary investigations suggest potential antiviral activity against certain viral strains. Compounds with similar structures have been reported to exhibit inhibitory effects on viral replication. The mechanism may involve interference with viral entry or replication processes within host cells.
Enzyme Inhibition
The compound is also being studied for its ability to inhibit specific enzymes linked to disease processes. For instance, it may act as a Pim-1 kinase inhibitor, which is significant in cancer research. The inhibition of such kinases can lead to reduced tumor growth and improved therapeutic outcomes.
Case Studies
- Antitumor Efficacy : In vitro studies on benzofuran derivatives revealed that they could significantly reduce the viability of various cancer cell lines (e.g., breast and prostate cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Antiviral Activity : A comparative study involving structurally related compounds showed that certain derivatives inhibited viral replication by up to 70% in cell culture models. This suggests a promising avenue for further exploration of this compound in antiviral drug development.
Research Findings Summary
Recent research highlights the following key findings regarding the biological activity of this compound:
- Antitumor Activity : Induces apoptosis in cancer cell lines.
- Antiviral Potential : Shows promise against viral infections.
- Enzyme Inhibition : May inhibit key kinases involved in cancer progression.
Q & A
Basic: What are the key synthetic steps for preparing Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate?
Answer:
The synthesis typically involves a multi-step procedure:
Core Formation : Ethyl benzofuran-2-carboxylate is synthesized via O-alkylation of salicylaldehyde with ethyl chloroacetate in the presence of K₂CO₃, yielding ~77% of the intermediate .
Functionalization : The benzamido group is introduced using a coupling reaction. For example, 3,4,5-triethoxybenzoic acid is activated (e.g., via mixed anhydride or carbodiimide coupling) and reacted with the amine-functionalized benzofuran intermediate. This step may require refluxing in ethanol or THF with catalytic acid .
Purification : Flash chromatography (ethyl acetate/petroleum ether gradients) is critical for isolating the final product, with yields ranging from 56–67% depending on substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
